1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole
Overview
Description
1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles . Triazoles are five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Molecular Structure Analysis
Triazoles have two tautomeric forms, i.e., 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings . The triazole nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis
Triazoles are known for their ability to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters . They are also used as ligands for transition metals to create coordination complexes .Scientific Research Applications
Synthesis and Reactivity
1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole has been utilized in various synthesis processes. Zumbrunn (1998) demonstrated its role in the versatile synthesis of 1-alkyl-3-fluoro-1H-[1,2,4]triazoles, showcasing its potential in creating a range of substituted triazoles (Zumbrunn, 1998). Furthermore, it has been involved in the efficient synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles and in the creation of novel gem-difluorinated 1H-pyrano[3,4-d][1,2,3]-triazol-4-one compounds, highlighting its versatility in organic synthesis (Peng & Zhu, 2003).
Antimicrobial and Anticancer Potential
1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole derivatives have shown promising results in antimicrobial and anticancer research. Desabattina et al. (2014) synthesized a series of 1,2,4-triazole derivatives with significant antimicrobial properties, emphasizing the compound's role in enhancing pharmacological properties (Desabattina et al., 2014). In another study, 1,2,4-triazole derivatives exhibited anticancer activity, further expanding its potential in medicinal chemistry (Kaczor et al., 2013).
Corrosion Inhibition
The compound has been investigated for its efficacy in corrosion inhibition. Chaitra et al. (2015) explored its use as a corrosion inhibitoron mild steel in acidic media, demonstrating its potential in industrial applications (Chaitra, Mohana, & Tandon, 2015).
Safety And Hazards
Future Directions
The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
properties
IUPAC Name |
1-benzyl-3-bromo-5-fluoro-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFN3/c10-8-12-9(11)14(13-8)6-7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYAKFNLCJMPDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC(=N2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447760 | |
Record name | 1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole | |
CAS RN |
214540-43-9 | |
Record name | 1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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